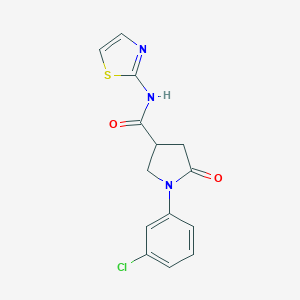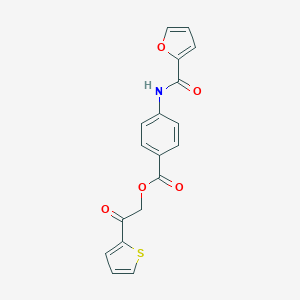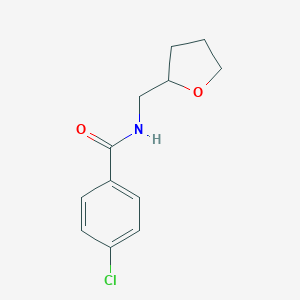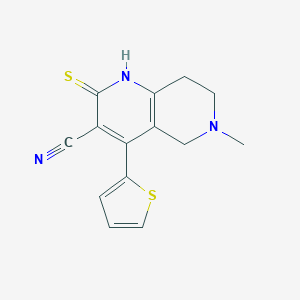![molecular formula C19H16N2O4 B437614 [1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate CAS No. 774558-01-9](/img/structure/B437614.png)
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate is a complex organic compound that features both aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate typically involves multi-step organic reactions. One common route includes the reaction of 4-methylacetophenone with phthalic anhydride to form an intermediate, which is then reacted with hydrazine to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: May be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for [1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate involves its interaction with various molecular targets. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid: Shares a similar phthalazine structure.
Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate: Another compound with a similar core structure but different substituents.
Uniqueness
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate is unique due to its combination of aromatic and heterocyclic structures, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
774558-01-9 |
|---|---|
Fórmula molecular |
C19H16N2O4 |
Peso molecular |
336.3g/mol |
Nombre IUPAC |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate |
InChI |
InChI=1S/C19H16N2O4/c1-11-7-9-13(10-8-11)17(22)12(2)25-19(24)16-14-5-3-4-6-15(14)18(23)21-20-16/h3-10,12H,1-2H3,(H,21,23) |
Clave InChI |
UKMUGHCRKTYYPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=NNC(=O)C3=CC=CC=C32 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B437674.png)
![5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid](/img/structure/B437696.png)


![3-[(dimethylamino)methylene]-2H-chromene-2,4(3H)-dione](/img/structure/B437947.png)
![2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B437968.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B437975.png)
![4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-morpholine](/img/structure/B437979.png)
![4-methoxy-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B437984.png)


![4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B437994.png)
